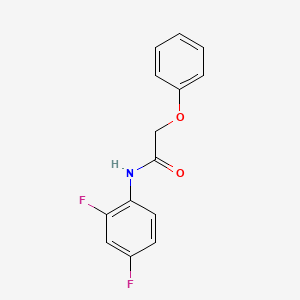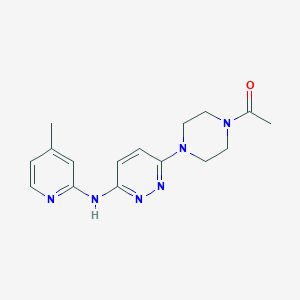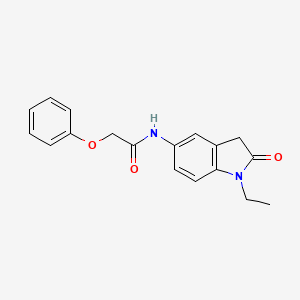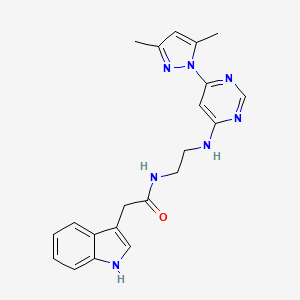
N-(2,4-difluorophenyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2-phenoxyacetamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DFP-10825 belongs to the class of compounds known as phenoxyacetamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects.
科学的研究の応用
Insecticidal Applications
Research has highlighted the synthesis of novel phenoxyacetamide derivatives for potential insecticidal use. One study focused on derivatives targeting the cotton leafworm, Spodoptera littoralis , where certain compounds exhibited excellent insecticidal efficacy (Rashid et al., 2021).
Anticonvulsant Activity
Phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids, were synthesized and screened for anticonvulsant activity. This research is part of ongoing efforts to explore di- and tri-substituted phenoxyalkyl and phenoxyacetyl derivatives for potential medical applications (Pańczyk et al., 2018).
Organic Synthesis Techniques
Studies have also explored the functionalization of difluorophenols through organometallic intermediates, demonstrating the versatility of these compounds in synthetic chemistry. The research showcases the potential for creating a diverse array of chemical structures, including hydroxybenzoic acids from difluorophenols (Marzi et al., 2004).
Herbicidal Activity
The synthesis and evaluation of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides for herbicidal activity demonstrated their effectiveness against dicotyledonous weeds. This research adds to the understanding of how structural modifications can influence herbicidal efficacy (Wu et al., 2011).
Material Science Applications
In material science, N-(2,4-difluorophenyl)-2-phenoxyacetamide derivatives have been explored for use in organic light-emitting devices (OLEDs). One study synthesized novel 2,4-difluorophenyl-functionalized arylamines, finding that certain configurations improved the efficiency and luminance of OLED devices (Li et al., 2012).
作用機序
Target of Action
The primary targets of N-(2,4-difluorophenyl)-2-phenoxyacetamide are mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), inducible nitric oxide synthase (iNOS), mitogen-activated protein 2 kinase 1 (MAP2K1), fibroblast growth factor receptor (FGFR), and transforming growth factor-β1 (TGFB1) . These targets play crucial roles in various cellular processes, including cell growth, proliferation, differentiation, and survival.
Mode of Action
This compound interacts with its targets, leading to changes in their activity. For instance, it inhibits the activity of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 . The inhibition of these targets disrupts their normal functioning, leading to changes in the cellular processes they regulate.
Biochemical Pathways
The inhibition of mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1 by this compound affects several biochemical pathways. These targets are enriched in cancer-associated pathways . The disruption of these pathways can lead to the inhibition of cancer cell growth and proliferation.
Result of Action
The interaction of this compound with its targets and the subsequent disruption of the targets’ normal functioning result in molecular and cellular effects. These effects include the inhibition of cancer cell growth and proliferation .
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDOHHOBZNICRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-3,4,5-trimethoxy-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2535467.png)
![6,8-Dibromo-2-[4-(phenylsulfanyl)phenyl]quinoline](/img/structure/B2535469.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2535475.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)
